molecular formula C8H16NO3P B1329605 Diisopropyl (cyanomethyl)phosphonate CAS No. 21658-95-7

Diisopropyl (cyanomethyl)phosphonate

Cat. No. B1329605
CAS RN: 21658-95-7
M. Wt: 205.19 g/mol
InChI Key: MQDIIJHQSUNBKA-UHFFFAOYSA-N
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Description

Diisopropyl (cyanomethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon-containing groups and often exhibit a range of biological activities and applications in chemical synthesis.

Synthesis Analysis

The synthesis of diisopropyl (cyanomethyl)phosphonate-related compounds involves various chemical reactions that allow for the introduction of the phosphonate group into the molecule. For instance, the synthesis of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate was achieved through an addition reaction of diisopropyl phosphite and N-(4-cyanopyrazole-3-yl)-2-hydroxylphenyl-imine . This method represents a typical approach to synthesizing phosphonate derivatives, where the phosphite acts as a nucleophile attacking an electrophilic carbon.

Molecular Structure Analysis

The molecular structure of diisopropyl phosphonate derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of diisopropyl phthalide-3-phosphonate shows that the cyclic part of the molecule is essentially planar, and the diisopropyl groups are oriented differently with respect to the ring system . Similarly, the structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate reveals that the pyrazole and benzene moieties are approximately coplanar, with a significant dihedral angle between the planes .

Chemical Reactions Analysis

Diisopropyl phosphonate derivatives can undergo various chemical reactions, including sigmatropic rearrangements. For instance, diisopropyl (allylthiomethyl)phosphonates have been shown to undergo [2,3]-sigmatropic rearrangement, which can be initiated via carbanions or sulfonium ylides . This type of rearrangement is a valuable synthetic tool as it allows for the formation of new carbon-phosphorus bonds and the introduction of functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropyl phosphonate derivatives are influenced by their molecular structure. The crystallographic data for diisopropyl phthalide-3-phosphonate indicate a triclinic crystal system with specific angles and dimensions, which can affect the compound's solubility, melting point, and other physical properties . The presence of intermolecular hydrogen bonds, as observed in the crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate, can also influence the compound's stability and reactivity .

Scientific Research Applications

Diisopropyl (cyanomethyl)phosphonate is a chemical compound with the molecular formula C8H16NO3P and a molecular weight of 205.19 . It’s a liquid at room temperature with a density of 1.039 g/cm3 at 20° C .

It’s also worth noting that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

  • Separation Techniques

    • Application: Diisopropyl (cyanomethyl)phosphonate can be separated using a Newcrom R1 HPLC column .
    • Method: The compound is introduced into the HPLC system and separated based on its interaction with the stationary phase of the column .
    • Results: The compound is successfully separated, allowing for further analysis .
  • Synthesis of Other Compounds

    • Application: While not directly related to Diisopropyl (cyanomethyl)phosphonate, a similar compound, Diethyl cyanomethylphosphonate, is used as a reagent in the Horner-Wadsworth-Emmons olefination reaction .
    • Method: The compound is used as a reagent in the reaction, contributing the cyanomethylphosphonate group to the product .
    • Results: The reaction results in the formation of a new compound with an olefin group .
  • Pharmaceutical Chemistry

    • Application: Phosphonates, such as Diisopropyl (cyanomethyl)phosphonate, can serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .
    • Method: These compounds often inhibit enzymes utilizing various phosphates as substrates .
    • Results: This inhibition can lead to various biological effects, making these compounds potentially useful in drug design and development .
  • Synthesis of Symmetrical Bis(amidates)

    • Application: Phosphonate diisopropyl esters, which could potentially include Diisopropyl (cyanomethyl)phosphonate, can be used in the synthesis of symmetrical bis(amidates) .
    • Method: The phosphonate diisopropyl esters are first deprotected with bromotrimethylsilane, followed by condensation with an appropriate amino acid ester in the presence of 2,2′-dithiopyridine (Aldrithiol) .
    • Results: This reaction results in the formation of symmetrical bis(amidates) .

Safety And Hazards

Diisopropyl Cyanomethylphosphonate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . It is toxic if swallowed or in contact with skin .

properties

IUPAC Name

2-di(propan-2-yloxy)phosphorylacetonitrile
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InChI

InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDIIJHQSUNBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CC#N)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50176042
Record name Diisopropyl (cyanomethyl)phosphonate
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Molecular Weight

205.19 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name Diisopropyl cyanomethylphosphonate
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Product Name

Diisopropyl (cyanomethyl)phosphonate

CAS RN

21658-95-7, 58264-04-3
Record name Bis(1-methylethyl) P-(cyanomethyl)phosphonate
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Record name Diisopropyl (cyanomethyl)phosphonate
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Record name Diisopropyl (cyanomethyl)phosphonate
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Record name Diisopropyl (cyanomethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Ranise, S Cesarini, A Spallarossa, F Sancassan… - …, 2007 - thieme-connect.com
A facile stereoselective synthesis of Knoevenagel-type compounds 8 and 9 was accomplished through a one-pot two-step procedure. The reaction of ethylenethiourea (1) and …
Number of citations: 10 www.thieme-connect.com
Y Yang, H Xu, F Liu, H Wang, G Deng, P Si… - Journal of Materials …, 2014 - pubs.rsc.org
New Y-type chromophores FTC-yh1 and FTC-yh2 containing bis(N,N-diethyl)aniline as a novel electron-donor, thiophene as a π-conjugated bridge and tricyanofuran (TCF) as an …
Number of citations: 62 pubs.rsc.org
L Prener, O Baszczynski, MM Kaiser… - Journal of Medicinal …, 2023 - ACS Publications
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent cornerstones of current regimens for treatment of human immunodeficiency virus type 1 (HIV-1) infections. However, …
Number of citations: 3 pubs.acs.org
K Tanaka, AV Struts, S Krane, N Fujioka… - Bulletin of the …, 2007 - journal.csj.jp
… Alkylation of the amide 12 with methyl lithium in THF and E-selective Horner–Emmons reaction with diisopropyl cyanomethylphosphonate and sodium hydride gave the nitrile 14. …
Number of citations: 17 www.journal.csj.jp
KW Henderson, AR Kennedy, AE McKeown… - Journal of the …, 2000 - pubs.rsc.org
Reaction of the phosphonates (RO)2P(O)CH2CN (R = Et I or PriII) with one molar equivalent of LiNPri2 in THF gave the metallated complexes [(RO)2P(O)CHCNLi·THF]∞ (R = Et 1 or …
Number of citations: 1 pubs.rsc.org
A Wada, M Sakai, T Kinumi, K Tsujimoto… - The Journal of …, 1994 - ACS Publications
In order to investigate the chromophore conformation around the trimethylcyclohexene ring in retinochrome,(aZZ-£)-8, 18-ethanoretinal (2), in which C8 and Ci8 positions of retinal 1 …
Number of citations: 24 pubs.acs.org
H Jendralla, E Baader, W Bartmann… - Journal of medicinal …, 1990 - ACS Publications
1C, 2 c, and 13 d no. R1 R2 R3 R4 R5 AB formula anal.' ICso/nM rel* pot. la Na ch3 Ph H p-c6h4f CH= CH C^ HjaPNOiNa C,, N 65 12 lb Na i-Pr Ph H p-c6h4f CH= CH C26H27FNG4Na …
Number of citations: 74 pubs.acs.org
AJP Akelaitis, BC Olbricht, PA Sullivan, Y Liao, SK Lee… - Optical Materials, 2008 - Elsevier
In order to explore the effects of incorporation of an amino-phenyl-thienyl (APT) donor moiety into state-of-the art donor-bridge-acceptor organic NLO chromophores, two new materials …
Number of citations: 23 www.sciencedirect.com
D Birnbaum, S Seltzer - Bioorganic Chemistry, 1991 - Elsevier
… 3-Methyl-5-(2,6,6-t~methyl-l-cyclohexen-l-yl)penta2@),4(E)-dienal (2) was prepared from P-ionone and diisopropyl cyanomethylphosphonate (13) with subsequent reduction of the …
Number of citations: 7 www.sciencedirect.com
SM Faylough - 2017 - repository.fit.edu
Vanadium compounds are known to play many roles in both biology and industry, and the biochemical activity of these compounds has led to their increased importance in both …
Number of citations: 0 repository.fit.edu

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